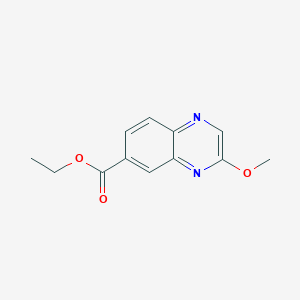

Ethyl 3-methoxyquinoxaline-6-carboxylate

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the fields of synthetic and medicinal chemistry. Their prevalence in nature, found in alkaloids, vitamins, and nucleic acids, underscores their biological significance. In medicinal chemistry, these scaffolds are integral to the design of a vast number of pharmaceuticals due to their ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The presence of nitrogen atoms in a heterocyclic ring can influence the molecule's polarity, basicity, and ability to interact with biological targets, making them a cornerstone of drug discovery.

Overview of the Quinoxaline (B1680401) Nucleus as a Privileged Scaffold for Molecular Design

The quinoxaline nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in compounds exhibiting a wide array of biological activities. The structural rigidity and aromatic nature of the quinoxaline core provide a robust framework for the attachment of various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of quinoxaline derivatives with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents. sapub.orgresearchgate.netnih.govmdpi.comscholarsresearchlibrary.com

Contextualization of Quinoxaline Carboxylate Derivatives within Heterocyclic Chemistry

Within the broader family of quinoxaline derivatives, those bearing a carboxylate functional group, such as quinoxaline carboxylates, represent a significant subclass. The introduction of a carboxylate moiety can enhance a molecule's solubility and provides a handle for further chemical modifications, such as esterification or amidation. These derivatives have been explored for their potential in various therapeutic areas. For instance, certain quinoxaline-2-carboxylate derivatives have been investigated for their antimicrobial and anticancer activities. nih.gov

Research Aims and Scope for Ethyl 3-methoxyquinoxaline-6-carboxylate Investigations

Despite the extensive research into the quinoxaline scaffold, specific derivatives such as this compound remain less characterized in publicly accessible scientific literature. A singular patent document mentions the synthesis of this compound as a crude intermediate, but detailed experimental procedures, purification, and comprehensive characterization are not provided. googleapis.com The aim of a thorough investigation into this compound would be to synthesize and purify the compound, elucidate its precise chemical structure and physicochemical properties through spectroscopic and analytical techniques, and explore its potential biological activities and applications in materials science. The scope of such research would involve detailed synthetic chemistry, in-depth spectroscopic analysis, and a range of biological and material science-based assays to fully understand the potential of this specific molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 3-methoxyquinoxaline-6-carboxylate |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(15)8-4-5-9-10(6-8)14-11(16-2)7-13-9/h4-7H,3H2,1-2H3 |

InChI Key |

IBTWEHVRTMVTGB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=NC(=CN=C2C=C1)OC |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of Ethyl 3 Methoxyquinoxaline 6 Carboxylate

Reactivity at the Ester Moiety

The ethyl ester group at the C-6 position is a key site for modification through several classical organic reactions. These transformations allow for the introduction of new functional groups and the synthesis of analogs with potentially different physicochemical properties.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-methoxyquinoxaline-6-carboxylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically achieved by heating the ester in the presence of excess water and a strong acid catalyst, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uklibretexts.org The equilibrium can be driven towards the carboxylic acid product by using a large volume of dilute acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uklibretexts.org This reaction goes to completion and initially yields the carboxylate salt (e.g., sodium 3-methoxyquinoxaline-6-carboxylate). chemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate to furnish the final carboxylic acid product. libretexts.org

| Reaction Type | Reagents | Key Conditions | Initial Product | Final Product (after workup) |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Heat (reflux) | 3-methoxyquinoxaline-6-carboxylic acid | 3-methoxyquinoxaline-6-carboxylic acid |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH(aq) or KOH(aq) | Heat (reflux) | Sodium/Potassium 3-methoxyquinoxaline-6-carboxylate | 3-methoxyquinoxaline-6-carboxylic acid |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base and is useful for synthesizing a series of different esters. masterorganicchemistry.com

To drive the reaction to completion, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com For example, refluxing this compound in methanol (B129727) with an acid catalyst would produce mthis compound. researchgate.net Similarly, using sodium methoxide (B1231860) in methanol would achieve the same transformation under basic conditions. masterorganicchemistry.com

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Propanol (CH₃CH₂CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃) | Propyl 3-methoxyquinoxaline-6-carboxylate |

| Isopropanol ((CH₃)₂CHOH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂) | Isopropyl 3-methoxyquinoxaline-6-carboxylate |

Amidation and Hydrazide Formation

The ester functional group can be converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. These derivatives are often key intermediates in the synthesis of more complex molecules.

Amidation : The direct reaction of esters with amines to form amides can be slow. A more efficient route often involves first hydrolyzing the ester to the carboxylic acid, which is then activated and coupled with an amine. Common coupling agents for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC). ajchem-a.com

Hydrazide Formation : A straightforward and widely used transformation is the reaction of the ethyl ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O). nih.gov This reaction, known as hydrazinolysis, is typically carried out by heating the ester with hydrazine hydrate in a suitable solvent such as ethanol. This process directly converts the ester into the corresponding 3-methoxyquinoxaline-6-carbohydrazide.

| Reaction | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Amidation (via acid) | 1. NaOH(aq), then H₃O⁺ 2. Amine (R-NH₂), DCC | DCM or DMF | Room Temperature | N-alkyl/aryl-3-methoxyquinoxaline-6-carboxamide |

| Hydrazide Formation | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol | Heat (reflux) | 3-methoxyquinoxaline-6-carbohydrazide |

Functionalization of the Quinoxaline (B1680401) Core

The quinoxaline ring system itself can undergo functionalization, although its reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity Directed by Methoxy (B1213986) and Carboxylate Groups

Electrophilic aromatic substitution (EAS) on the quinoxaline ring system primarily occurs on the benzene (B151609) ring portion (positions C-5, C-7, and C-8), as the pyrazine (B50134) ring is electron-deficient and thus highly deactivated towards electrophilic attack. nih.gov The regioselectivity of the substitution is dictated by the directing effects of the pre-existing substituents. wikipedia.org

In this molecule, the benzene ring is substituted with the fused pyrazine ring and the ethyl carboxylate group at the C-6 position.

Ethyl Carboxylate Group (-COOEt) : This group is electron-withdrawing and acts as a deactivating, meta-director. mnstate.edu It will therefore direct incoming electrophiles to the positions meta to itself, which are C-5 and C-7.

Fused Pyrazine Ring : The heterocyclic ring is also electron-withdrawing, further deactivating the benzene ring towards EAS.

Due to the combined deactivating effects of both the carboxylate group and the pyrazine ring, the carbocyclic ring of this compound is significantly deactivated. Therefore, forcing conditions (e.g., strong acids, high temperatures) would be required to achieve electrophilic aromatic substitution reactions like nitration or halogenation. wikipedia.org The expected major products would be a mixture of the 5- and 7-substituted isomers.

| Reaction | Typical Reagents | Predicted Substitution Position(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C-5 and C-7 |

| Bromination | Br₂ / FeBr₃ | C-5 and C-7 |

| Sulfonation | Fuming H₂SO₄ | C-5 and C-7 |

Nucleophilic Substitution Reactions (e.g., at C-3 position if applicable)

The pyrazine ring of the quinoxaline system is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-3 positions. nih.govrsc.org In the case of this compound, a nucleophilic attack could potentially occur at the C-3 position, leading to the displacement of the methoxy group.

While the methoxy group is not an ideal leaving group, SNAr reactions on electron-poor heteroaromatic rings can displace such groups, especially with potent nucleophiles. udayton.edu The reaction is facilitated by the ability of the quinoxaline ring system to stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com Strong nucleophiles such as amines, alkoxides, or thiolates could potentially replace the 3-methoxy group, although specific literature examples for this exact substrate are not prevalent.

Cross-Coupling Reactions for Peripheral Modifications

The quinoxaline core, particularly when functionalized with halide leaving groups, is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoxaline ring system, allowing for the synthesis of a diverse array of derivatives. While direct cross-coupling on the C-H bonds of this compound is less common without prior activation, analogous systems demonstrate the feasibility of such transformations.

For instance, related quinoxaline scaffolds readily undergo Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The reactivity of a given position on the quinoxaline ring is influenced by the electronic properties of the existing substituents. In the case of this compound, the ester group at the C-6 position can influence the reactivity of other positions on the benzene ring portion of the molecule.

A notable example of a similar transformation is the Sonogashira reaction performed on ethyl 3-chloroquinoxaline-2-carboxylate. mtieat.org This reaction, which couples a terminal alkyne with an aryl or vinyl halide, demonstrates the utility of palladium-on-carbon catalysts in conjunction with a copper co-catalyst to forge new C-C bonds on the quinoxaline ring. mtieat.org Such methodologies could potentially be adapted for a halogenated derivative of this compound to introduce alkynyl moieties at the peripheral positions.

| Coupling Reaction | Catalyst System (General) | Coupling Partner (General) | Potential Product Type |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Vinyl boronic acid or ester | Aryl/Vinyl substituted quinoxaline |

| Sonogashira | Pd catalyst (e.g., Pd/C), Cu salt | Terminal alkyne | Alkynyl-substituted quinoxaline |

| Heck | Pd catalyst (e.g., Pd(OAc)₂) | Alkene | Alkenyl-substituted quinoxaline |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base | Amine | Amino-substituted quinoxaline |

Derivatization Towards Novel Quinoxaline-Based Architectures

The foundational structure of this compound is a valuable starting point for the synthesis of more complex, fused heterocyclic systems and hybrid molecules. These derivatizations aim to create novel molecular frameworks with unique electronic and biological properties.

Fusion with Other Heterocyclic Systems (e.g., pyrazole (B372694), triazole, thiadiazole)

The construction of fused heterocyclic systems is a prominent strategy in medicinal chemistry to explore new chemical space and identify novel bioactive compounds. The quinoxaline ring can be annulated with various five-membered heterocycles like pyrazole, triazole, and thiadiazole.

Pyrazole-fused Quinoxalines: The synthesis of pyrazolo[3,4-b]quinoxalines can be achieved through the intramolecular cyclization of 2-quinoxaline-2-carboxaldehyde hydrazones. researchgate.netrsc.org While not starting directly from this compound, this strategy highlights a potential pathway where the ester at the C-6 position could be transformed into a hydrazide, which could then undergo cyclization to form a pyrazole ring fused to the quinoxaline core. Research has also been conducted on the synthesis and evaluation of 3-substituted-4-(quinoxalin-6-yl) pyrazoles as potential kinase inhibitors, demonstrating the biological relevance of such combined scaffolds. nih.gov

Triazole-fused Quinoxalines: The fusion of a triazole ring to the quinoxaline system can be accomplished through various synthetic routes. One common method involves the reaction of a hydrazine-substituted quinoxaline with a one-carbon synthon.

Thiadiazole-fused Quinoxalines: Thiadiazole-fused quinoxalines are another class of heterocyclic compounds with potential biological activities. The synthesis of thiazolo[4,5-b]quinoxaline derivatives has been reported, and these compounds have been investigated for their insecticidal properties. nih.gov The synthetic strategies often involve the reaction of a diamino-substituted quinoxaline with a thiocarbonyl-containing reagent.

Synthesis of Conjugates and Hybrid Molecules

The ester functionality of this compound provides a convenient handle for the synthesis of conjugates and hybrid molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules of interest, such as amino acids, peptides, or other pharmacophores, using standard amide bond-forming reagents.

This approach allows for the creation of hybrid molecules that combine the structural features of the quinoxaline core with those of another molecular entity, potentially leading to synergistic effects or novel biological activities. For example, the synthesis of quinoxaline-6-carboxamide (B1312456) derivatives has been described, showcasing the utility of the carboxylate group for further functionalization. The synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives further illustrates the potential for creating amide-linked hybrid molecules from a quinoline (B57606) carboxylate scaffold. nih.gov

Spectroscopic and Chromatographic Characterization Methodologies

Advanced NMR Spectroscopy for Structural Elucidation (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular framework of Ethyl 3-methoxyquinoxaline-6-carboxylate.

Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton (H-H) coupling networks, allowing for the identification of adjacent protons within the quinoxaline (B1680401) ring and the ethyl ester group. HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. For more complex structural questions, HMBC (Heteronuclear Multiple Bond Correlation) is invaluable, as it shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity between the methoxy (B1213986) group, the ester group, and the quinoxaline core, confirming their respective positions. For related quinoline (B57606) structures, ¹H-NMR signals for methoxy groups typically appear around 2.5-2.7 ppm, while ester group protons are also readily identifiable. mdpi.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar quinoxaline and quinoline structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| Quinoxaline H-2 | ~8.0-8.5 | ~140-150 | C-3, C-4, C-8a |

| Methoxy (-OCH₃) | ~4.0-4.2 | ~55-60 | C-3 |

| Quinoxaline H-5 | ~8.0-8.3 | ~125-135 | C-4, C-6, C-7, C-8a |

| Quinoxaline H-7 | ~7.5-7.8 | ~120-130 | C-5, C-6, C-8 |

| Quinoxaline H-8 | ~7.8-8.1 | ~130-140 | C-4a, C-6, C-7 |

| Ester (-OCH₂CH₃) | ~4.3-4.5 (quartet) | ~60-65 | Carbonyl C, -CH₃ |

| Ester (-OCH₂CH₃) | ~1.3-1.5 (triplet) | ~14-15 | -OCH₂- |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula of this compound (C₁₂H₁₂N₂O₃). This technique can distinguish the target compound from other isomers with the same nominal mass.

When coupled with liquid chromatography (LC-MS), this method can also separate the compound from a mixture before analysis, confirming its presence and purity. The mass spectrometer fragments the molecule in a predictable manner, and analyzing these fragmentation patterns provides further structural confirmation. Key expected fragments for this compound would include the loss of the ethoxy group (-OC₂H₅) from the ester and the loss of the methyl group (-CH₃) from the methoxy ether.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands. The C=O stretch of the ester group is typically a strong, sharp peak around 1700-1750 cm⁻¹. mdpi.com The C-O stretches of the ester and methoxy groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the quinoxaline ring would be observed in the 1400-1600 cm⁻¹ range. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. masterorganicchemistry.com Conjugated systems, such as the quinoxaline ring, absorb UV or visible light to promote electrons to higher energy orbitals. The resulting spectrum, which plots absorbance versus wavelength, is characterized by one or more absorption maxima (λmax). The position and intensity of these peaks are characteristic of the compound's chromophore and can be influenced by the solvent. researchgate.net For aromatic systems like this, π-to-π* transitions are expected, typically resulting in strong absorption in the UV region (200-400 nm). materialsciencejournal.orgdntb.gov.ua

Table 2: Expected IR and UV-Vis Spectroscopic Data

| Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR Spectroscopy | Aromatic C-H Stretch | 3000-3100 |

| IR Spectroscopy | Aliphatic C-H Stretch | 2850-3000 |

| IR Spectroscopy | Ester C=O Stretch | 1700-1750 |

| IR Spectroscopy | Aromatic C=C/C=N Stretch | 1400-1600 |

| IR Spectroscopy | C-O Stretch (Ester & Methoxy) | 1000-1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net This technique involves directing X-rays onto a single crystal of the material. The diffraction pattern produced is used to calculate the electron density and, consequently, the positions of the atoms within the crystal lattice.

This analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. mdpi.com For this compound, X-ray crystallography would confirm the planarity of the quinoxaline ring system and determine the orientation of the methoxy and ethyl carboxylate substituents relative to the ring. nih.govresearchgate.net Furthermore, it reveals intermolecular interactions, such as π–π stacking or hydrogen bonding, which dictate the crystal packing arrangement. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating the target compound from reaction byproducts or impurities, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. sigmaaldrich.com In a typical reversed-phase HPLC setup, the sample is passed through a column (e.g., C18) with a polar mobile phase. semanticscholar.org The purity of this compound can be quantified by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks, often using a UV detector set to a wavelength where the compound strongly absorbs.

Gas Chromatography (GC) can also be employed, particularly if the compound is thermally stable and volatile. jmchemsci.com In GC, the sample is vaporized and passed through a column with a carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) provides both retention time data for purity assessment and mass spectral data for identity confirmation of the primary peak and any impurities. imrpress.comjmaterenvironsci.com

Theoretical and Computational Studies on Ethyl 3 Methoxyquinoxaline 6 Carboxylate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of quinoxaline (B1680401) derivatives. These methods provide a theoretical framework to understand molecular properties at the atomic level.

DFT studies are employed to optimize the molecular geometry of quinoxaline compounds, determining the most stable three-dimensional arrangement of atoms. The B3LYP hybrid functional is commonly used in conjunction with basis sets like 6-311G or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net From the optimized geometry, a variety of electronic properties and chemical reactivity descriptors can be calculated.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net These orbital energies are also used to derive important quantum chemical parameters that predict molecular behavior. researchgate.netnih.gov

Table 1: Key Quantum Chemical Parameters Derived from DFT

| Parameter | Symbol | Formula | Significance |

| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity | χ | χ = (IP + EA) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness | η | η = (IP - EA) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness | S | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index | ω | ω = μ² / (2η) (where μ is chemical potential) | A measure of the energy lowering due to maximal electron flow. |

This table outlines parameters commonly calculated for quinoxaline derivatives to predict their chemical reactivity and electronic properties.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, intramolecular charge transfer, and the stabilization energy associated with electron delocalization. researchgate.net The resulting data on atomic charges and orbital interactions provide a detailed picture of the electronic landscape of Ethyl 3-methoxyquinoxaline-6-carboxylate, allowing for predictions of its reactivity in various chemical environments.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the flexibility and dynamic behavior of molecules like this compound. These studies are crucial for understanding how the molecule's shape can influence its interactions and properties.

Molecular dynamics simulations provide a view of the molecule's movement over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule, revealing its vibrational modes, rotational movements, and conformational transitions. mdpi.com For quinoxaline derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. For instance, after docking a potent quinoxaline inhibitor into its target protein's binding site, an MD simulation can be run to confirm that the compound remains stably bound within the active site over time, validating the docking results. tandfonline.com These simulations offer insights into the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Prediction of Molecular Interactions and Binding Affinities through Molecular Docking

Molecular docking is a computational technique widely used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or DNA. nih.gov This method is instrumental in structure-based drug design and has been extensively applied to quinoxaline derivatives to elucidate their potential biological activities. tandfonline.comnih.govresearchgate.net

The process involves generating a three-dimensional structure of the ligand, in this case, this compound, and placing it into the binding site of a macromolecular target. A scoring function is then used to evaluate the fitness of different binding poses, predicting the most favorable interaction mode. The output includes a binding energy or docking score, which estimates the binding affinity, and a detailed view of the intermolecular interactions. researchgate.net

Docking studies on various quinoxaline derivatives have successfully predicted their interactions with a range of biological targets. These studies help identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that are crucial for binding. mdpi.comnih.gov

Table 2: Examples of Molecular Docking Studies on Quinoxaline Derivatives

| Quinoxaline Derivative Class | Protein Target | Predicted Interactions | Reference |

| Anticancer Agents | β-tubulin | Interactions with key amino acid residues in the colchicine (B1669291) binding site. | nih.gov |

| Aldose Reductase Inhibitors | Aldose Reductase 2 (ALR2) | Stable interactions within the binding pocket. | tandfonline.com |

| Anti-Hepatitis B Virus Agents | HBV Core Protein | Binding to the viral replication machinery. | mdpi.comnih.gov |

| Antimalarial Agents | Farnesyltransferase (FTase) | Strong binding interactions with active site residues like ARG291 and HIS248. | researchgate.net |

This table summarizes findings from molecular docking simulations performed on various classes of quinoxaline derivatives, highlighting their potential therapeutic targets.

For this compound, molecular docking could be used to screen for potential protein targets, predict its binding mode, and estimate its binding affinity. The results would provide a rational basis for its potential pharmacological applications by revealing how its specific structural features—the methoxy (B1213986) and ethyl carboxylate groups—contribute to molecular recognition and binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoxaline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, QSAR studies are vital for understanding which molecular properties are key to their therapeutic effects and for designing new, more potent analogues. nih.govnih.gov

In a QSAR study, a dataset of quinoxaline compounds with known biological activities is used. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and steric (e.g., molecular volume) properties. nih.gov

Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are then used to build a model that relates these descriptors to the observed biological activity. nih.gov The predictive power of the resulting QSAR model is rigorously evaluated using statistical metrics.

Table 3: Key Statistical Metrics for QSAR Model Validation

| Metric | Symbol | Description |

| Coefficient of Determination | r² | Indicates the proportion of variance in the biological activity that is predictable from the descriptors for the training set. |

| Cross-validated Coefficient of Determination | q² | Measures the internal predictive ability of the model, typically calculated using a leave-one-out procedure. |

| Predictive r² for External Test Set | pred_r² | Measures the model's ability to predict the activity of an external set of compounds not used in model development. |

This table describes common statistical parameters used to assess the robustness and predictive accuracy of QSAR models developed for compounds like quinoxaline derivatives. nih.govabjournals.org

Both 2D-QSAR and 3D-QSAR models have been developed for quinoxaline derivatives. nih.gov 2D-QSAR models use descriptors calculated from the 2D structure, while 3D-QSAR techniques, like Comparative Molecular Field Analysis (CoMFA), use information from the 3D aligned structures to generate steric and electrostatic field maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a visual guide for the design of new compounds. tandfonline.com

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to validate the structure and understand its features. For a compound like this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra provide valuable confirmation of its identity and structural characteristics.

DFT calculations are the primary tool for these predictions. researchgate.net After optimizing the molecular geometry, a frequency calculation can be performed to predict the vibrational spectrum (FT-IR). The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to a strong correlation between the theoretical and measured spectra. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts are compared to experimental values obtained from NMR spectroscopy to confirm the assignment of signals to specific atoms in the molecule.

The prediction of the UV-Vis absorption spectrum is typically accomplished using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. The results can identify the nature of these transitions (e.g., π-to-π*) and predict the wavelength of maximum absorption (λmax), which can be validated against experimental UV-Vis spectroscopy. nih.govresearchgate.net This combined theoretical and experimental approach provides a robust framework for the structural elucidation and characterization of novel quinoxaline derivatives.

Mechanistic Investigations of Biological Activities and Molecular Targets

Exploration of Potential Enzyme Inhibition Mechanisms (e.g., specific protein targets)

There is no specific information available in the provided search results detailing the enzyme inhibition mechanisms of Ethyl 3-methoxyquinoxaline-6-carboxylate. While related quinoxaline (B1680401) derivatives have been investigated as inhibitors of enzymes like Topoisomerase II and VEGFR-2, the specific protein targets for this compound have not been identified in the available literature.

Interaction with Cellular Pathways and Molecular Recognition Studies

Information regarding the interaction of this compound with specific cellular pathways and its molecular recognition is not available in the searched scientific literature. Studies on analogous compounds, such as other quinoxaline derivatives, suggest potential interactions with pathways like the ROS-p38 MAPK signaling pathway, but this has not been confirmed for this compound.

Mechanistic Studies of Antimicrobial Activity (e.g., bacterial growth inhibition pathways)

While the quinoxaline core is known for its antimicrobial properties, and various derivatives have been synthesized and tested, the specific mechanism of antimicrobial activity for this compound is not described in the available research. Mechanistic studies for some quinoxaline-2-carboxylic acid 1,4-dioxides indicate that they may act as DNA-damaging agents, but it is unknown if this compound shares this mechanism.

Mechanistic Studies of Anticancer Activity (e.g., apoptosis induction, cell cycle arrest in in vitro models)

The anticancer mechanisms of this compound, including its potential to induce apoptosis or cause cell cycle arrest, have not been specifically detailed in the provided search results. The broader class of quinoxaline compounds has been shown to exhibit anticancer effects through various mechanisms, including the upregulation of pro-apoptotic proteins (p53, caspase-3, caspase-8), downregulation of anti-apoptotic proteins (Bcl-2), and cell cycle arrest at different phases. However, data specific to this compound is absent.

Receptor Binding Studies and Ligand-Target Interactions

There are no receptor binding studies or specific ligand-target interaction analyses for this compound found in the available scientific literature. While studies on other heterocyclic compounds with ethyl carboxylate groups have explored binding to receptors such as the opiate "mu" receptor, similar investigations for this compound have not been reported.

Applications As Building Blocks in Advanced Organic Synthesis

Utilization in the Construction of Complex Natural Products and Bioactive Molecules

The quinoxaline (B1680401) scaffold is a key component in a variety of bioactive molecules, including some natural products and numerous synthetic compounds with diverse pharmacological activities. rsc.org Quinoxaline derivatives have been identified in antibiotics like echinomycin and triostin A. nih.gov Synthetic quinoxaline derivatives have shown a wide array of biological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

The presence of the ethyl carboxylate group at the 6-position of ethyl 3-methoxyquinoxaline-6-carboxylate offers a reactive handle for further synthetic transformations. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or other functional groups, allowing for the covalent linking of the quinoxaline core to other molecular fragments. This is a common strategy in medicinal chemistry to explore structure-activity relationships. For instance, quinoxaline-6-carboxamide (B1312456) derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov

The methoxy (B1213986) group at the 3-position also influences the molecule's reactivity and biological interactions. While specific examples detailing the direct incorporation of this compound into complex natural products are not prevalent in the literature, the general importance of the quinoxaline core suggests its potential as a starting material for the synthesis of analogues of bioactive compounds. The synthesis of various quinoxaline derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, a method that allows for the introduction of diverse substituents. nih.gov

| Bioactive Quinoxaline Derivative Class | Example of Biological Activity |

| Quinoxaline Carboxamides | Antibacterial |

| Quinoxaline 1,4-di-N-oxides | Anticancer, Antiamoebic |

| Indolo[2,3-b]quinoxalines | Antiviral, Anticancer |

| Quinoxaline Sulfonamides | Diuretic, Antimicrobial |

Role in Materials Science and Organic Electronics

Quinoxaline derivatives are gaining attention in the field of materials science, particularly in organic electronics, due to their inherent electronic properties. The quinoxaline ring system is electron-deficient, which makes it a suitable component for electron-transporting materials (ETMs). mdpi.com This characteristic is crucial for the performance of various organic electronic devices such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). beilstein-journals.org

The structural diversity of quinoxalines allows for the fine-tuning of their electronic and physical properties through chemical modification. beilstein-journals.org For instance, attaching different functional groups can alter the energy levels of the molecular orbitals, which in turn affects their charge transport capabilities. The ethyl carboxylate group in this compound can influence the material's solubility and film-forming properties, which are important for device fabrication.

Quinoxaline-containing polymers have demonstrated significant potential in organic electronics. A notable example is the polymer PTQ10, which incorporates a quinoxaline unit and has achieved high power conversion efficiencies in polymer solar cells. beilstein-journals.org While the direct application of this compound in this context is not extensively documented, its core structure is representative of the types of building blocks used to create advanced organic electronic materials. Quinoxaline derivatives can also serve as auxiliary acceptors and π-bridges in dye-sensitized solar cells (DSSCs), enhancing light absorption and facilitating efficient electron transfer. beilstein-journals.org

| Application in Organic Electronics | Role of Quinoxaline Derivatives |

| Organic Solar Cells (OSCs) | Electron-Transporting Materials, Non-Fullerene Acceptors |

| Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF) Emitters |

| Dye-Sensitized Solar Cells (DSSCs) | Auxiliary Acceptors, π-Bridges |

| Organic Field-Effect Transistors (OFETs) | n-type Semiconductors |

Synthetic Utility in Developing Chemical Probes for Biological Research

Fluorescent chemical probes are indispensable tools in biological research for visualizing and tracking biomolecules and cellular processes. The quinoxaline scaffold has been utilized in the design of such probes due to its favorable photophysical properties. rsc.org Quinoxaline-based fluorescent probes have been developed for various applications, including the detection of specific ions and the estimation of protein binding site polarity. rsc.org

The methoxy and ethyl carboxylate substituents on this compound can modulate the fluorescence properties of the quinoxaline core. The methoxy group, being an electron-donating group, can influence the intramolecular charge transfer (ICT) character of the molecule, which is often a key mechanism for environment-sensitive fluorescence. For example, an 8-methoxyquinoline-derived fluorescent sensor has been developed for the detection of zinc ions.

The development of quinoxaline derivatives as melanoma-targeting probes highlights their utility in creating tools for disease diagnosis and therapy. mdpi.com While the specific use of this compound as a chemical probe is yet to be widely reported, its structural motifs are consistent with those used in the rational design of fluorescent sensors and targeted imaging agents. The ester functionality could also be used to attach the quinoxaline probe to other molecules, such as targeting ligands or biomolecules.

Future Research Directions and Translational Perspectives Excluding Clinical

Design of Next-Generation Quinoxaline (B1680401) Carboxylate Derivatives with Enhanced Specificity

The core structure of Ethyl 3-methoxyquinoxaline-6-carboxylate provides a versatile template for designing new derivatives with improved specificity for biological targets in a research setting. Structure-Activity Relationship (SAR) studies are crucial in guiding the rational design of these next-generation compounds. researchgate.net Key modifications can be envisioned at several positions on the quinoxaline ring to modulate binding affinity and selectivity.

Future design strategies will likely focus on:

Modification of the 6-Carboxylate Group: The ethyl ester at the 6-position can be converted into a variety of amides, hydrazides, or other functional groups. nih.govsapub.org Linking this position to different aryl or alkyl moieties can explore new binding interactions within a target's active site. nih.gov

Substitution at the 3-Methoxy Position: The methoxy (B1213986) group can be replaced with larger alkoxy groups or substituted with bioisosteres to fine-tune electronic and steric properties, potentially enhancing target engagement. mdpi.com

Functionalization of the Quinoxaline Core: Introducing substituents onto the benzene (B151609) portion of the quinoxaline ring can significantly impact the molecule's properties, influencing its interaction with biological macromolecules. ekb.eg

The goal of these modifications is to create a library of analogs that can be used as chemical probes to investigate biological pathways and validate new targets in preclinical research.

Table 1: Potential Structural Modifications and Their Research Objectives

| Modification Site | Proposed Functional Group | Potential Impact on Specificity |

|---|---|---|

| 6-Position | Amides, Sulfonamides, Ureas | Explore new hydrogen bonding interactions with target proteins. nih.gov |

| 3-Position | Larger Alkoxy Groups, Amines | Modulate steric and electronic properties for improved target fit. mdpi.com |

| 7-Position | Halogens, Small Alkyl Groups | Alter lipophilicity and metabolic stability for in vitro assays. |

| Quinoxaline N-Oxides | Addition of N-oxide moieties | Enhance biological activity and explore different mechanisms of action. researchgate.net |

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The classical synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can require harsh conditions. mdpi.comnih.gov Future research is geared towards developing more efficient, cost-effective, and environmentally friendly synthetic strategies. researchgate.net

Key areas of exploration include:

Green Chemistry Approaches: Utilizing water as a solvent, employing recyclable catalysts like bentonite (B74815) clay, and using microwave-assisted synthesis can significantly reduce the environmental impact. mdpi.comresearchgate.netrsc.org Natural deep eutectic solvents (NADESs) have also emerged as a promising green medium, allowing for rapid and high-yielding reactions at room temperature. rsc.org

One-Pot Syntheses: Developing multi-component, one-pot reactions streamlines the synthetic process, improving efficiency and reducing waste. mdpi.com

Novel Catalysts: The use of transition-metal-free catalysts, organocatalysts, and nano-catalysts is being explored to facilitate quinoxaline synthesis under milder conditions with higher yields. nih.govresearchgate.net For instance, catalysts like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and various solid acid catalysts have proven effective. mdpi.com

These advancements not only make the synthesis of this compound and its derivatives more practical for research purposes but also align with the growing emphasis on sustainable chemistry in scientific discovery. ekb.eg

Table 2: Comparison of Synthetic Methodologies for Quinoxaline Derivatives

| Methodology | Catalyst/Medium | Advantages | Disadvantages |

|---|---|---|---|

| Classical Condensation | Strong Acid, High Temperature | Well-established | Harsh conditions, long reaction times. mdpi.com |

| Microwave-Assisted | Various catalysts | Rapid reaction times, often higher yields. mdpi.com | Requires specialized equipment. |

| Green Catalysis | Bentonite Clay, CAN, NADESs | Environmentally benign, mild conditions, recyclable catalysts. mdpi.comrsc.org | Catalyst efficiency can vary. |

| Transition-Metal-Free | Organocatalysts, Iodine | Avoids metal contamination, eco-friendly. nih.gov | May have substrate scope limitations. |

Advanced Computational Modeling for Ligand Design and Target Identification

Computational tools are indispensable in modern drug discovery and chemical biology research. For quinoxaline carboxylates, in silico methods can accelerate the design of new ligands and help identify their potential biological targets, thereby guiding experimental work.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies can be used to screen virtual libraries of quinoxaline derivatives against known protein structures, prioritizing compounds for synthesis and in vitro testing. ekb.egsci-hub.se For example, docking has been used to investigate the binding of quinoxaline derivatives to targets like VEGFR-2 and STAT3. ekb.egnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific target. This approach can guide the design of new quinoxaline derivatives with optimized binding characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the potency of novel, unsynthesized analogs.

These computational approaches allow researchers to rationally design more specific and potent quinoxaline-based tools for exploring biological systems, saving time and resources.

Table 3: Application of Computational Tools in Quinoxaline Research

| Computational Tool | Application | Example in Quinoxaline Research |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a protein target. | Investigating interactions with kinase domains like VEGFR-2 or c-Met. ekb.egsci-hub.se |

| Pharmacophore Generation | Identifies key structural features for biological activity. | Designing new derivatives with enhanced fit for a target's active site. nih.gov |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Assessing the drug-likeness of novel derivatives for research applications. researchgate.net |

| Molecular Dynamics | Simulates the movement of a ligand-protein complex over time. | Validating the stability of predicted binding poses from docking studies. |

Development of Analytical Methods for Detection and Quantification in Research Matrices

To properly evaluate the activity of this compound and its future derivatives in in vitro studies, robust and sensitive analytical methods are essential for their detection and quantification in various research matrices, such as cell lysates, culture media, or microsomal preparations.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with Diode-Array Detection (DAD) or UV-Vis spectroscopy is a standard method for separating and quantifying compounds in complex mixtures. mdpi.com Method development would focus on optimizing column chemistry, mobile phase composition, and gradient elution to achieve high resolution and sensitivity. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity, making them ideal for detecting low concentrations of analytes in complex biological samples. nih.gov This technique is crucial for pharmacokinetic studies in cell-based assays and for metabolite identification.

Spectroscopic Methods: Techniques like UV-Visible and fluorescence spectroscopy can also be employed for quantification, particularly for compounds with suitable chromophores or fluorophores. nih.gov

The validation of these analytical methods would ensure accuracy, precision, and reproducibility, providing reliable data for structure-activity relationship studies and mechanistic investigations in a non-clinical research context.

Table 4: Analytical Techniques for Quinoxaline Carboxylate Analysis in Research Samples

| Technique | Principle | Strengths for Research Use |

|---|---|---|

| HPLC-DAD/UV | Separation by chromatography, detection by UV-Vis absorbance. | Robust, widely available, good for quantification at moderate concentrations. mdpi.com |

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and selectivity, suitable for complex matrices and trace-level detection. nih.gov |

| NMR Spectroscopy | Detection based on nuclear magnetic resonance. | Provides definitive structural information for identification. |

| Fluorescence Spectroscopy | Measures fluorescence emission. | Very high sensitivity for fluorescent compounds or derivatives. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.